Empagliflozin MonoAcetyl Impurity

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

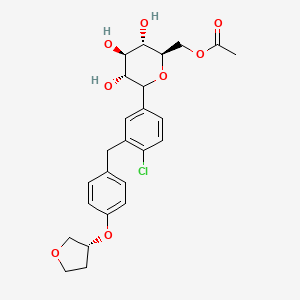

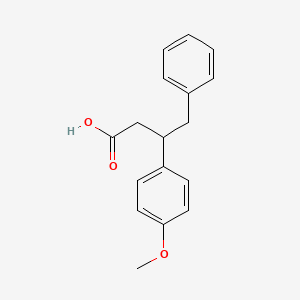

Empagliflozin MonoAcetyl Impurity is a chemical compound that serves as an impurity reference standard in the pharmaceutical industry. . This compound is primarily used in the quality control and validation processes during the production of empagliflozin, a medication used to manage type 2 diabetes mellitus.

Preparation Methods

The preparation of Empagliflozin MonoAcetyl Impurity involves several synthetic routes and reaction conditions. One method includes dissolving a compound (S)-3-(4-nitrophenoxy) tetrahydrofuran in a reaction solvent, adding a catalyst of ferric trichloride hexahydrate and activated carbon under stirring, heating the system to a certain temperature, and then adding a reducing agent of hydrazine hydrate . This process involves heating, stirring, and refluxing to achieve the desired impurity.

Chemical Reactions Analysis

Empagliflozin MonoAcetyl Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, ferric trichloride hexahydrate, and activated carbon . The major products formed from these reactions are typically other impurities or by-products that need to be identified and quantified during the quality control process.

Scientific Research Applications

Empagliflozin MonoAcetyl Impurity has several scientific research applications. It is used in the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), to ensure the purity and quality of empagliflozin . This compound is also utilized in stability studies, impurity profiling, and bio-analytical methods to estimate the presence of impurities in pharmaceutical formulations . Additionally, it plays a role in the identification of unknown impurities and the assessment of their genotoxic potential .

Mechanism of Action

The mechanism of action of Empagliflozin MonoAcetyl Impurity is closely related to that of empagliflozin. Empagliflozin inhibits sodium-glucose co-transporter-2 (SGLT2), reducing the renal reabsorption of filtered glucose and lowering the renal tubular threshold for glucosuria . This action helps manage blood glucose levels in patients with type 2 diabetes mellitus. The impurity itself does not have a direct therapeutic effect but is crucial for ensuring the safety and efficacy of the final pharmaceutical product.

Comparison with Similar Compounds

Empagliflozin MonoAcetyl Impurity can be compared with other impurities and related compounds used in the pharmaceutical industry. Similar compounds include other impurities of empagliflozin, such as (1R)-1,5-Dihydroxy Empagliflozin D4 and other synthetic impurities . These compounds are used for similar purposes, such as method validation, quality control, and stability studies. this compound is unique in its specific chemical structure and the role it plays in the analytical processes for empagliflozin.

Properties

Molecular Formula |

C25H29ClO8 |

|---|---|

Molecular Weight |

492.9 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-6-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-3,4,5-trihydroxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C25H29ClO8/c1-14(27)32-13-21-22(28)23(29)24(30)25(34-21)16-4-7-20(26)17(11-16)10-15-2-5-18(6-3-15)33-19-8-9-31-12-19/h2-7,11,19,21-25,28-30H,8-10,12-13H2,1H3/t19-,21-,22-,23+,24-,25?/m1/s1 |

InChI Key |

KGCZRQDTNDGABN-PNHSLRLHSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)O[C@@H]4CCOC4)O)O)O |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13839851.png)

![3-(4-Morpholinyl)-5-[[(4-nitrophenoxy)carbonyl]amino]-1,2,3-oxadiazolium Inner Salt](/img/structure/B13839856.png)

![ethyl 3-(1,4-dioxo-3-propan-2-yl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl)-2-methyl-3-oxo-2-phenylmethoxypropanoate](/img/structure/B13839876.png)

![[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839888.png)

![1,6-dihydroxy-3-methyl-8-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B13839901.png)

![3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13839905.png)

![3-[4-(4-Hydroxy-3,5-dinitrophenoxy)-3,5-diiodophenyl]-lactic Acid](/img/structure/B13839913.png)